molecular formula C11H10BrNO2 B180959 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole CAS No. 196877-76-6

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Cat. No.: B180959
CAS No.: 196877-76-6
M. Wt: 268.11 g/mol
InChI Key: QDQMLRXNRCWYLG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a bromomethyl group at the 5-position and a methoxyphenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The bromomethyl group can be introduced through bromination of the corresponding methyl derivative using reagents like N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) are often employed to facilitate the cycloaddition reactions, although metal-free methods are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole involves its interaction with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-(4-methoxyphenyl)isoxazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole: Similar reactivity but with different electronic and steric properties due to the chlorine atom.

    3-(4-Methoxyphenyl)isoxazole: Lacks the bromomethyl group, resulting in different chemical reactivity and biological activity.

Uniqueness

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is unique due to the presence of the bromomethyl group, which provides a versatile site for further functionalization.

Properties

IUPAC Name

5-(bromomethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQMLRXNRCWYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429384
Record name 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196877-76-6
Record name 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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